

potential off-target effects of Idh2R140Q-IN-2 in kinase assays

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Compound of Interest

Compound Name: *Idh2R140Q-IN-2*

Cat. No.: *B12380947*

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Technical Support Center: Idh2R140Q-IN-2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Idh2R140Q-IN-2**. The information focuses on potential off-target effects in kinase assays, drawing from established methodologies and the known selectivity profile of the compound.

FAQs: Understanding Potential Off-Target Effects of Idh2R140Q-IN-2

Q1: Has a comprehensive kinase selectivity profile for **Idh2R140Q-IN-2** been publicly reported?

A1: Based on a review of the primary publication by Wei Q, et al., a broad-spectrum kinase selectivity screen for **Idh2R140Q-IN-2** (referred to as compound 36 in the paper) has not been reported.^{[1][2]} The study focused on the compound's high selectivity against the intended target, the IDH2 R140Q mutant, versus wild-type IDH2 and IDH1.

Q2: What is the known selectivity of **Idh2R140Q-IN-2**?

A2: **Idh2R140Q-IN-2** is a potent inhibitor of the IDH2 R140Q mutant with an IC₅₀ of 29 nM in enzymatic assays.^{[1][2]} It demonstrates high selectivity for the mutant enzyme over wild-type IDH2 (over 490-fold).^{[1][2]}

Q3: Is it possible for **Idh2R140Q-IN-2** to have off-target effects on kinases?

A3: While specific data is unavailable for **Idh2R140Q-IN-2**, it is a possibility for any small molecule inhibitor. The chemical scaffold of an inhibitor can sometimes interact with the ATP-binding site of kinases, which can be structurally similar across the kinome. For instance, some inhibitors of IDH1 have been shown to have off-target activity on kinases like ABL1 and BTK. Therefore, it is a prudent consideration in experimental design.

Q4: What are the implications of potential off-target kinase effects?

A4: Unintended inhibition of kinases can lead to misinterpretation of experimental results. It could produce phenotypes that are erroneously attributed to the inhibition of IDH2 R140Q. In a drug development context, off-target kinase activity can lead to unforeseen side effects.

Q5: How can I assess the potential for off-target kinase effects of **Idh2R140Q-IN-2** in my experiments?

A5: The most direct method is to perform a kinase selectivity profiling assay. This involves screening the compound against a large panel of purified kinases. Several contract research organizations (CROs) offer this as a service. Alternatively, you can test the effect of the compound on the activity of a few key kinases that are relevant to your biological system of interest in-house.

Troubleshooting Guide: Investigating Unexpected Results

Observed Issue	Potential Cause (related to off-target effects)	Recommended Action
Unexpected Phenotype: You observe a biological effect that is not consistent with the known function of IDH2 R140Q inhibition.	The phenotype may be due to the inhibition of an off-target kinase.	1. Review the literature for known inhibitors of the signaling pathway you observe being affected. 2. Consider performing a limited kinase screen against kinases known to be involved in the observed phenotype. 3. Use a structurally unrelated IDH2 R140Q inhibitor as a control to see if the phenotype is reproduced.
Inconsistent Results Between Different IDH2 R140Q Inhibitors: A different IDH2 R140Q inhibitor does not produce the same result as Idh2R140Q-IN-2.	The discrepancy could be due to differing off-target profiles of the inhibitors.	1. Characterize the selectivity of both inhibitors against a panel of kinases. 2. Titrate both inhibitors to determine if the effect is dose-dependent and correlates with on-target potency.
Cell Viability Changes at High Concentrations: You observe cytotoxicity or other unexpected effects on cell health at concentrations well above the IC50 for IDH2 R140Q.	Off-target inhibition of essential kinases can lead to toxicity.	1. Perform a dose-response curve and compare the concentration at which toxicity is observed to the IC50 for IDH2 R140Q. 2. If there is a large window between the two, the toxicity is more likely due to off-target effects. 3. Consider a broad kinase panel screen at the cytotoxic concentration to identify potential off-targets.

Quantitative Data

Table 1: Known Selectivity Profile of **Idh2R140Q-IN-2**

Target	IC50 (nM)	Selectivity vs. IDH2 R140Q	Reference
IDH2 R140Q	29	-	[1][2]
Wild-Type IDH2	> 14,200	> 490-fold	[1][2]
Wild-Type IDH1	> 50,000	> 1700-fold	[1][2]

Note: Data on off-target kinase inhibition is not publicly available.

Experimental Protocols

Protocol 1: In Vitro IDH2 R140Q Enzymatic Assay

This protocol is a representative method for assessing the on-target activity of **Idh2R140Q-IN-2**.

- Reagents and Materials:
 - Recombinant human IDH2 R140Q enzyme
 - α -ketoglutarate (α -KG)
 - NADPH
 - Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA)
 - **Idh2R140Q-IN-2** (dissolved in DMSO)
 - 96-well black microplate
 - Plate reader capable of measuring fluorescence (Ex/Em = 544/590 nm)
 - Diaphorase and Resazurin (for detection)
- Procedure:

1. Prepare a serial dilution of **Idh2R140Q-IN-2** in DMSO.
2. In a 96-well plate, add 2 μ L of the diluted inhibitor or DMSO (as a control).
3. Add 20 μ L of recombinant IDH2 R140Q enzyme to each well and incubate for 15 minutes at room temperature.
4. Prepare a substrate mix containing α -KG and NADPH in assay buffer.
5. Initiate the reaction by adding 20 μ L of the substrate mix to each well.
6. Incubate the plate at 37°C for 60 minutes.
7. Stop the reaction and add the detection reagent (diaphorase and resazurin).
8. Incubate for 10 minutes at room temperature, protected from light.
9. Measure the fluorescence intensity.
10. Calculate the percent inhibition and determine the IC₅₀ value.

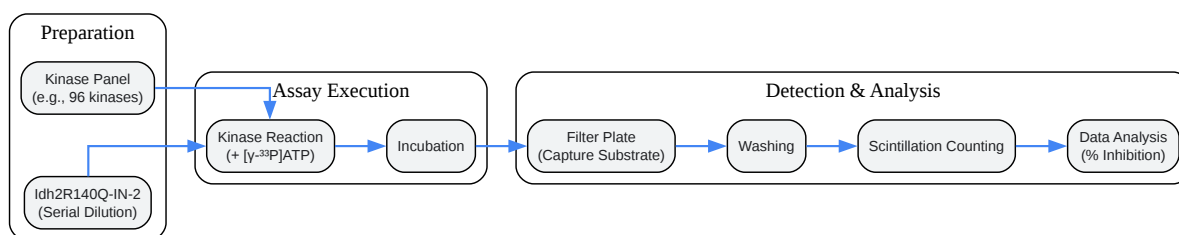
Protocol 2: General Kinase Selectivity Profiling Assay (Radiometric)

This is a general protocol that can be adapted to screen for off-target kinase activity.

- Reagents and Materials:
 - A panel of purified protein kinases
 - Specific peptide substrates for each kinase
 - [γ -³³P]ATP
 - Assay Buffer (kinase-specific)
 - **Idh2R140Q-IN-2** (at a fixed concentration, e.g., 1 μ M)
 - Phosphocellulose filter plates

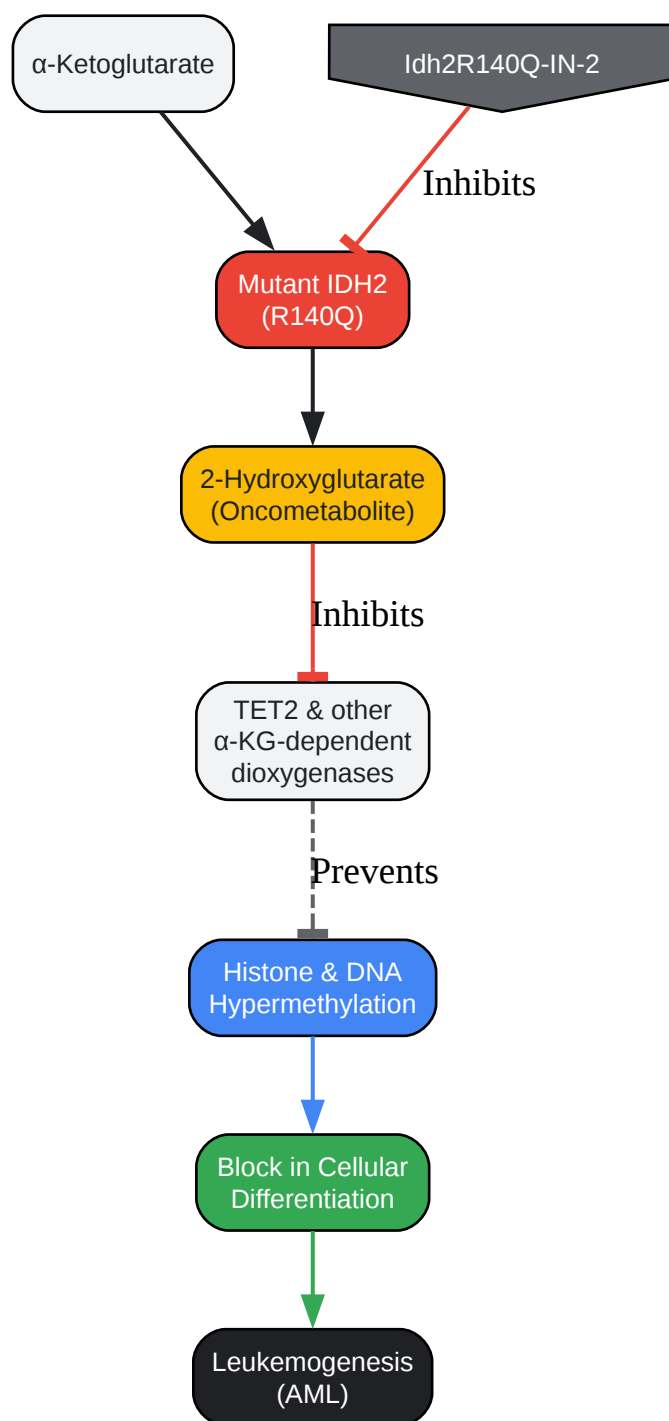
- Scintillation counter
- Procedure:
 1. Add the kinase, its specific peptide substrate, and **Idh2R140Q-IN-2** or DMSO to the wells of a microplate.
 2. Initiate the kinase reaction by adding $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
 3. Incubate at room temperature for a defined period (e.g., 60 minutes).
 4. Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 5. Transfer the reaction mixture to a phosphocellulose filter plate.
 6. Wash the filter plate to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
 7. Add scintillation fluid to each well.
 8. Measure the radioactivity using a scintillation counter.
 9. Calculate the percent inhibition for each kinase compared to the DMSO control.

Visualizations



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Caption: Workflow for a general kinase selectivity profiling experiment.



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Caption: Signaling pathway of mutant IDH2 and the point of intervention for **Idh2R140Q-IN-2**.

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